molecular formula C9H12N4O2 B11783198 6-(Piperazin-1-yl)pyridazine-4-carboxylic acid

6-(Piperazin-1-yl)pyridazine-4-carboxylic acid

Cat. No.: B11783198
M. Wt: 208.22 g/mol
InChI Key: SHTVZBMOCHGZFB-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the class of piperazines and pyridazines. It is characterized by the presence of a piperazine ring attached to a pyridazine ring, with a carboxylic acid functional group at the 4-position of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)pyridazine-4-carboxylic acid typically involves the reaction of piperazine with pyridazine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where piperazine reacts with a halogenated pyridazine derivative in the presence of a base . The reaction conditions often involve solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-yl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperazin-1-yl)pyridazine-4-carboxylic acid is unique due to the presence of both piperazine and pyridazine rings, which confer specific chemical and biological properties. Its carboxylic acid functional group also allows for further chemical modifications, making it a versatile compound for various applications .

Biological Activity

6-(Piperazin-1-yl)pyridazine-4-carboxylic acid is a heterocyclic compound that combines piperazine and pyridazine moieties, making it a significant subject of study in medicinal chemistry and pharmacology. This compound has been explored for its potential biological activities, particularly in the context of enzyme inhibition, antimicrobial properties, and applications in treating various diseases.

The compound is characterized by its piperazine and pyridazine rings, which contribute to its unique chemical reactivity. It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions are essential for synthesizing derivatives with enhanced biological activities.

Table 1: Chemical Reactions of this compound

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionHalogenated derivativesBase (e.g., sodium hydroxide)

Medicinal Chemistry Applications

This compound has been identified as a potential building block for synthesizing pharmaceutical compounds targeting neurological disorders and infections. Its structure allows it to interact with various biological macromolecules, making it a candidate for enzyme inhibition studies.

Mechanism of Action : The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing their normal function. This mechanism is crucial in developing therapeutics for diseases where specific enzymes play a role in pathogenesis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study : A study evaluated the antimicrobial activity of several piperazine derivatives, revealing that some exhibited moderate to strong inhibition against Mycobacterium tuberculosis. The biological activity was attributed to the inhibition of GlcN-6-P synthase, crucial for bacterial cell wall synthesis .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Compounds derived from this structure have demonstrated potent activity against various cancer cell lines.

Research Findings : A recent study highlighted that certain analogs exhibited IC50 values as low as 0.51 µM against human hepatocarcinoma cells (HepG2). These compounds induced apoptosis and increased reactive oxygen species (ROS) levels within the cells, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds based on the piperazine-pyridazine framework. Modifications at specific positions on the rings can enhance potency and selectivity against target enzymes or pathogens.

Table 2: Structure-Activity Relationships of Selected Derivatives

Compound NameTarget ActivityIC50 Value (µM)
Compound 10gHepG2 cancer cells0.51
Derivative P10Mycobacterium tuberculosisModerate
Benzoylpiperidine derivativeMAGL inhibition0.84

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

6-piperazin-1-ylpyridazine-4-carboxylic acid

InChI

InChI=1S/C9H12N4O2/c14-9(15)7-5-8(12-11-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15)

InChI Key

SHTVZBMOCHGZFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN=CC(=C2)C(=O)O

Origin of Product

United States

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